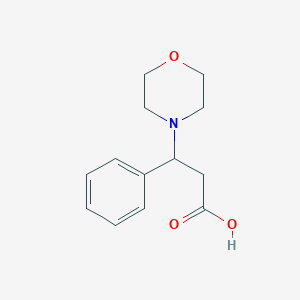

![molecular formula C15H20N2O2S B3169690 N-[(2-甲氧基-4-甲基-1,3-噻唑-5-基)甲基]-2-(4-甲氧基苯基)乙胺盐酸盐 CAS No. 937655-97-5](/img/structure/B3169690.png)

N-[(2-甲氧基-4-甲基-1,3-噻唑-5-基)甲基]-2-(4-甲氧基苯基)乙胺盐酸盐

描述

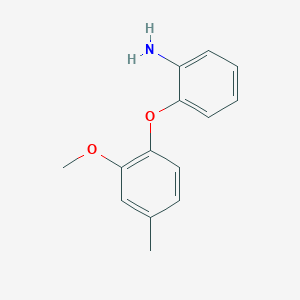

The compound seems to be a complex organic molecule. It contains functional groups such as methoxy (-OCH3), methyl (-CH3), and an amine (-NH2). The presence of these functional groups suggests that it could be involved in a variety of chemical reactions .

Synthesis Analysis

The synthesis of similar compounds often involves the N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .Chemical Reactions Analysis

The compound, due to the presence of functional groups like methoxy, methyl, and amine, could potentially undergo a variety of chemical reactions. These could include reactions with acids, bases, and other organic compounds .科学研究应用

代谢和毒代动力学

研究已经探索了生物系统中相关精神活性苯乙胺的代谢。例如,一项关于大鼠中 4-溴-2,5-二甲氧基苯乙胺 (2C-B) 体内代谢的研究鉴定了各种代谢物,表明涉及脱氨、还原、氧化和乙酰化过程的复杂代谢途径 (Kanamori 等人,2002 年)。另一项研究重点关注 NBOMe 衍生物的毒代动力学和分析毒理学,阐明了代谢途径、血浆蛋白结合和尿液中可检测性,这对于了解此类化合物的毒理学特征至关重要 (Richter 等人,2019 年)。

心脏保护潜力

一项针对 2-芳基亚氨基-1,3-噻唑衍生物的研究调查了它们在体外的保护心脏活性,结果表明某些化合物在延迟离体大鼠主动脉环收缩反应方面表现出中等至高的作用,表明对心血管疾病具有潜在的治疗应用 (Drapak 等人,2019 年)。

分析检测和表征

已经开发了分析方法来检测和表征精神活性物质,包括与本化合物在结构上相关的物质。例如,高效液相色谱串联质谱 (HPLC/MS/MS) 方法已用于测定生物样品中的 NBOMe 衍生物,有助于临床毒理学测试 (Poklis 等人,2013 年)。

不良反应的可能性

对与本化合物在结构上相似的 NBOMe 衍生物的研究突出了它们具有严重毒性和不良心血管作用的可能性,包括心律失常和心脏毒性。这强调了了解此类化合物的药理和毒理学特征对于安全性评估和治疗开发的重要性 (Yoon 等人,2019 年)。

作用机制

Target of Action

The compound, also known as (2-Methoxy-4-methyl-thiazol-5-ylmethyl)-[2-(4-methoxy-phenyl)-ethyl]-amine, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The primary targets of these compounds are often enzymes or receptors involved in critical biological pathways .

Mode of Action

Thiazole derivatives are known to interact with their targets by forming covalent bonds, hydrogen bonds, or through π-π stacking interactions . The specific mode of action would depend on the nature of the target and the specific functional groups present in the compound .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways, including those involved in inflammation, microbial growth, viral replication, and cancer cell proliferation .

Pharmacokinetics

Thiazole derivatives are generally well-absorbed and can be metabolized by the liver . The methoxy groups in the compound may enhance its lipophilicity, potentially improving its absorption and distribution .

Result of Action

Based on the known effects of thiazole derivatives, it could potentially exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The action of this compound, like other thiazole derivatives, can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific characteristics of the target cells or tissues

属性

IUPAC Name |

N-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-11-14(20-15(17-11)19-3)10-16-9-8-12-4-6-13(18-2)7-5-12/h4-7,16H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMYTYHVKAVEAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC)CNCCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,6-Dicyclopropyl-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169620.png)

![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169630.png)

![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169633.png)

![N-[3-(4-Amino-2-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B3169649.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]azetidine](/img/structure/B3169652.png)

![[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3169676.png)

![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3169697.png)

amine](/img/structure/B3169714.png)